Atuveciclib is classified as an antineoplastic agent, specifically targeting CDK9, which plays a crucial role in regulating transcriptional elongation by RNA polymerase II. It was identified through a collaborative effort in medicinal chemistry aimed at optimizing lead compounds for enhanced selectivity and efficacy against cancer cells. The compound's development involved extensive studies on its pharmacological properties and its ability to inhibit the phosphorylation of serine 2 on the carboxy-terminal domain of RNA polymerase II, leading to decreased MYC protein expression in hematological malignancies .
The synthesis of atuveciclib involves multiple steps, starting from lead compound BAY 958. The general synthetic route includes:
This multi-step synthesis highlights the complexity involved in producing atuveciclib while ensuring high selectivity towards its target.
Atuveciclib has a molecular formula of C_{18}H_{18}F_{N}_{5}O_{2}S and a molecular weight of approximately 387.431 g/mol. The structure features:
The structural representation can be summarized as follows:
COC1=CC(F)=CC=C1C2=NC=NC(NC3=CC=CC(C[S@](C)(=N)=O)=C3)=N2
ACWKGTGIJRCOOM-HHHXNRCGSA-N
This unique structure contributes to its selectivity and potency against CDK9 .
Atuveciclib primarily functions through its interaction with CDK9, inhibiting its kinase activity. Key reactions include:
These reactions are pivotal in its therapeutic application against malignancies characterized by aberrant transcriptional regulation.
Atuveciclib operates by selectively inhibiting CDK9 within the PTEFb complex. This complex is essential for the phosphorylation of RNA polymerase II, facilitating transcription elongation. By blocking this process, atuveciclib effectively reduces the expression of oncogenes such as MYC, which are critical for tumor growth and survival .
Additionally, studies have shown that atuveciclib enhances the effects of other chemotherapeutics like cisplatin and exhibits inhibitory effects on cancer stem-like cells in breast cancer models .
Key physical and chemical properties of atuveciclib include:
These properties are crucial for its formulation and delivery in clinical settings .
Atuveciclib has shown promise in various scientific applications:
Clinical trials have demonstrated its potential efficacy, although further studies are needed to fully establish its therapeutic profile .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2